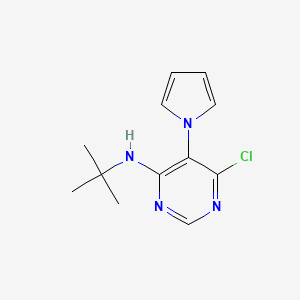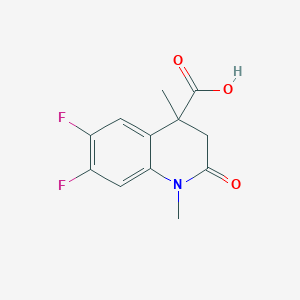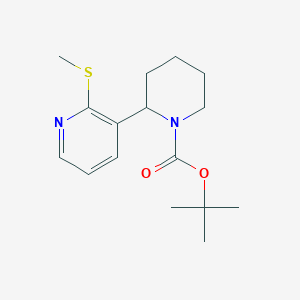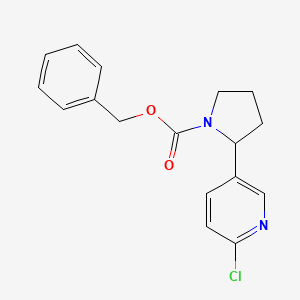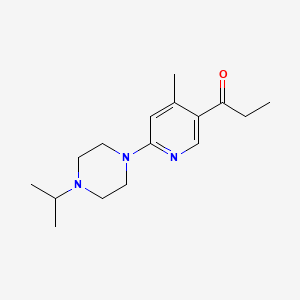![molecular formula C24H20F3N5O B11802749 2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)
2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone” is a complex organic compound that features a pyrrolopyrimidine core, an indoline moiety, and a trifluoromethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolopyrimidine core, the indoline ring, and the attachment of the trifluoromethylphenyl group. Typical synthetic routes might include:
Formation of the Pyrrolopyrimidine Core: This could involve cyclization reactions starting from appropriate precursors.
Indoline Ring Formation: This might be achieved through intramolecular cyclization reactions.
Attachment of the Trifluoromethylphenyl Group: This could involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could be used to modify the pyrrolopyrimidine core or the indoline ring.
Substitution: Substitution reactions might be used to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds in the presence of catalysts.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, it might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
類似化合物との比較
Similar Compounds
- 2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-phenylethanone
- 2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-chlorophenyl)ethanone
Uniqueness
The presence of the trifluoromethyl group in “2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone” might confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
特性
分子式 |
C24H20F3N5O |
|---|---|
分子量 |
451.4 g/mol |
IUPAC名 |
2-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-1-[3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C24H20F3N5O/c1-31-11-18(21-22(28)29-13-30-23(21)31)14-5-6-19-15(9-14)7-8-32(19)12-20(33)16-3-2-4-17(10-16)24(25,26)27/h2-6,9-11,13H,7-8,12H2,1H3,(H2,28,29,30) |
InChIキー |
BUZKAWVSINEBGA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)CC(=O)C5=CC(=CC=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


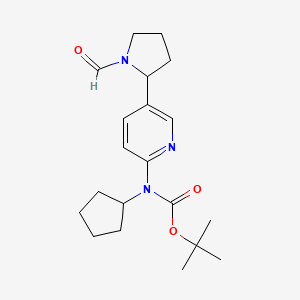
![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)

